LDH-A Virtual Screening Hit Identification: STK381370 vs. Library Compounds
In a structure-based virtual screening campaign of a commercial low-molecular-weight compound library, STK381370 (the target compound) was identified as a potential LDH-A inhibitor whose binding pose was uniquely stabilized by additional interactions with the mobile loop 96-111, specifically hydrogen bonds with Arg105 and hydrophobic contacts with Arg98 [1]. While the publication does not report explicit IC50 data for STK381370, it establishes structural criteria for inhibitor selection: (i) simultaneous competition with both pyruvate and NADH binding sites, and (ii) stabilization of the closed conformation via loop 96-111 engagement. STK381370 satisfied these criteria, whereas the majority of screened compounds did not, indicating a pharmacophore-driven differentiation rather than a potency-driven one [1].
| Evidence Dimension | Virtual screening hit rate; structural interaction pattern |
|---|---|
| Target Compound Data | STK381370: fulfilled all structural criteria; formed hydrogen bonds with Arg105 and hydrophobic contacts with Arg98; stabilized loop 96-111 in closed conformation [1]. |
| Comparator Or Baseline | Library compounds (Vitas-M collection): majority failed to satisfy dual-site competition and loop-stabilization criteria [1]. |
| Quantified Difference | Qualitative selectivity: STK381370 was one of the few hits meeting the predefined pharmacophore constraints; exact numerical enrichment not disclosed. |
| Conditions | Full-atom LDH-A models (NADH-bound and apo forms); LeadIT/FlexX docking; structural criteria based on known inhibitor complexes (e.g., oxamate). |
Why This Matters
For researchers procuring an LDH-A-targeted chemical probe, STK381370 offers a structurally validated starting point with documented protein-ligand interactions, whereas random sulfonylpiperazine analogs lack this specific pharmacophore validation.
- [1] Nilov DK, Prokhorova EA, Švedas VK. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Acta Naturae. 2015;7(2):57-63. DOI:10.32607/20758251-2015-7-2-57-63. View Source
